molecular formula C11H16N2O2S B567161 tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate CAS No. 1211504-16-3

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Cat. No.: B567161
CAS No.: 1211504-16-3
M. Wt: 240.321
InChI Key: VYFJVEPMPUIQGN-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylthio group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate typically involves the reaction of 4-(methylthio)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyridinyl derivatives

Scientific Research Applications

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate involves the carbamoylation of target enzymes. The carbamate group reacts with the active site of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used to study enzyme function and develop therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (4-aminopyridin-2-yl)carbamate
  • tert-Butyl (4-hydroxypyridin-2-yl)carbamate

Uniqueness

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the methylthio group or have different substituents on the pyridinyl ring.

Biological Activity

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

This compound belongs to the class of carbamates, which are known for their ability to interact with various biological targets. The presence of the pyridine ring and the methylthio group enhances its reactivity and biological profile.

The primary mechanism by which this compound exerts its biological effects is through carbamoylation , where the carbamate group forms a covalent bond with the active site of target enzymes. This interaction leads to enzyme inhibition, which is a common characteristic of carbamate compounds.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes through carbamoylation. This property makes it a valuable tool in studies aimed at understanding enzyme functions and developing therapeutic agents targeting specific pathways .

Case Studies and Experimental Results

  • Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Protective Effects Against Oxidative Stress : Another study explored the protective effects of related carbamate compounds against oxidative stress in astrocyte cell cultures. The results indicated a reduction in inflammatory markers and oxidative damage when treated with these compounds, highlighting their potential neuroprotective properties .
  • Synthesis and Biological Evaluation : A recent synthesis of derivatives of this compound revealed enhanced biological activities compared to the parent compound. These derivatives were evaluated for their potency against cancer cell lines, showing promising anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Enzyme InhibitionInhibits acetylcholinesterase; increases acetylcholine levels
Antimicrobial ActivityPotential against various pathogens; specific data limited
Neuroprotective EffectsReduces oxidative stress markers in astrocytes
Anticancer ActivityPromising results in cancer cell line assays

Properties

IUPAC Name

tert-butyl N-(4-methylsulfanylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-9-7-8(16-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFJVEPMPUIQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733737
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211504-16-3
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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